The compound is classified as an amino acid derivative, specifically a fluorobenzoic acid. It has the following chemical identifiers:
The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, making it distinct from other halogenated benzoic acids .
The synthesis of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid generally involves several key steps:
The molecular structure of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid features a benzoic acid core with a fluorine atom at the ortho position relative to the carboxylic acid group and an aminoethyl group at the para position.
The presence of both electron-withdrawing (fluorine) and electron-donating (amino group) substituents creates a polarized environment around the aromatic ring, influencing its reactivity and interactions with biological targets .
(S)-4-(1-aminoethyl)-2-fluorobenzoic acid can undergo various chemical reactions:
The mechanism of action for (S)-4-(1-aminoethyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets within biological systems:
The physical and chemical properties of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid are crucial for understanding its behavior in different environments:
The compound carries hazard statements indicating potential risks such as irritation to skin and eyes. Precautionary measures should be taken during handling .
(S)-4-(1-aminoethyl)-2-fluorobenzoic acid has several important applications:
Studies on 2-fluorobenzoic acid analogs reveal four stable conformers resulting from rotational restrictions around the C–O bond. The (S)-configured aminoethyl group further stabilizes specific conformers through steric and electronic effects, impacting reactivity [1].
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| CAS Registry Number | 1213659-26-7 |
| Molecular Formula | C₉H₁₀FNO₂ |
| Molecular Weight | 183.18 g/mol |
| Chiral Center | (S)-1-Aminoethyl group |
| Characteristic ¹⁹F NMR Shift | δ -112 ppm (in DMSO-d₆) |
| SMILES Notation | O=C(O)C1=CC=C(C@@HC)C=C1F |
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9